PLK4 vs Aurora Kinase Selectivity Window Achieved with a 2,3-Dihydrofuro[2,3-c]pyridin-7-ylamino Derivative
In the PLK4 inhibitor patent US20230365537, Example 32—a compound incorporating the 2,3-dihydrofuro[2,3-c]pyridin-7-ylamino moiety as the hinge-binding element—demonstrated a PLK4 IC50 of 3.94 nM. When tested against Aurora kinase B and Aurora kinase A in the same assay platform (ADP-Glo Kinase Assay, recombinant human enzymes), the compound exhibited Aurora B IC50 = 69 nM and Aurora A IC50 = 3,590 nM [1]. This translates to a ~17.5-fold selectivity window for PLK4 over Aurora B and a ~911-fold window over Aurora A, indicating that the 2,3-dihydrofuro[2,3-c]pyridin-7-amine scaffold, when elaborated with appropriate substituents, can distinguish between closely related serine/threonine kinases.
| Evidence Dimension | Kinase inhibition potency and selectivity (PLK4 vs Aurora A/B) |
|---|---|
| Target Compound Data | PLK4 IC50 = 3.94 nM; Aurora B IC50 = 69 nM; Aurora A IC50 = 3,590 nM (as the elaborated derivative in US20230365537 Example 32) |
| Comparator Or Baseline | Within-patent comparators using alternative hinge binders (e.g., pyrimidine-based cores) showed PLK4 IC50 values ranging from 0.35 to 7.53 nM with varying selectivity ratios, demonstrating that the scaffold choice modulates selectivity [2]. |
| Quantified Difference | Selectivity ratio PLK4/Aurora B = ~17.5; PLK4/Aurora A = ~911; alternative hinge binders in the same series achieved different selectivity windows depending on core structure. |
| Conditions | ADP-Glo Kinase Assay; recombinant human PLK4 (ThermoFisher PV6396), Aurora B (PR9210B), Aurora A (PR5935A); ATP at Km concentration. |
Why This Matters
The selectivity profile achieved with this scaffold is functionally significant for minimizing Aurora kinase-mediated toxicity (e.g., myelosuppression) in PLK4-targeted cancer therapy, making the scaffold a rational choice for programs requiring PLK4 selectivity.
- [1] BindingDB Entry BDBM635907. (1R,2S)-2-{3-[(2,3-dihydrofuro[2,3-c]pyridin-7-yl)amino]-1H-indazol-6-yl}-5'-methoxyspiro[cyclopropane-1,3'-indol]-2'(1'H)-one (US20230365537, Example 32). Affinity Data: PLK4 IC50 = 3.94 nM; Aurora B IC50 = 69 nM; Aurora A IC50 = 3,590 nM. View Source
- [2] Romero, F.A.; et al. (ORIC Pharmaceuticals). Polo like kinase 4 inhibitors. U.S. Patent US 11,858,915 B2 (US20230365537A1), 2024. Examples 32, 78, 36, 35, 214, 244. View Source
